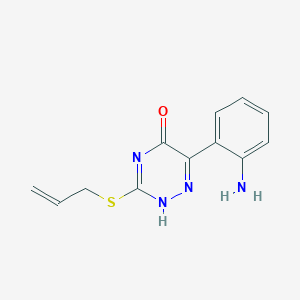
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a triazine ring substituted with an allylthio group and an aminophenyl group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL typically involves the reaction of 2-aminobenzothiazole with allylthiol and appropriate triazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The allylthio and aminophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted triazine compounds, each with distinct chemical and physical properties .
科学的研究の応用
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes and proteins, influencing cellular functions .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Shares the aminophenyl group and is known for its pharmacological activities.
Benzothiazolopyrimidines: Structurally related and used in similar applications.
3-(Arylthio)indoles: Undergo similar chemical reactions and have comparable biological activities.
Uniqueness
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL stands out due to its unique combination of the allylthio and aminophenyl groups on the triazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
生物活性
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, with the CAS number 353516-57-1, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, antimicrobial properties, and other biological activities based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps starting from basic triazine derivatives. The compound is typically synthesized through reactions involving allylthio and 2-aminophenyl moieties, resulting in the formation of the triazine ring structure. Detailed synthetic pathways can vary based on the specific reagents and conditions used.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms.
Case Studies
-
Antibacterial Activity :
- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial growth over time, particularly against Staphylococcus aureus, where growth inhibition was observed at 9 hours post-treatment .
- Comparative analysis indicated that compounds derived from similar triazine structures often demonstrated enhanced antimicrobial efficacy when substituted with lipophilic groups .
- Antifungal Activity :
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
Note: Values are indicative of the compound's effectiveness based on preliminary studies.
The exact mechanism through which this compound exerts its antimicrobial effects remains to be fully elucidated. However, it is hypothesized that the triazine ring may interact with microbial enzymes or structural components essential for growth and replication.
特性
IUPAC Name |
6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJHOVIHOYRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365035 |
Source


|
| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353516-57-1 |
Source


|
| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













